9-Dodecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
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Overview
Description
N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- is an organic compound that belongs to the class of methoxyphenols. This compound is characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. It is structurally related to capsaicinoids, which are known for their presence in chili peppers and their role in producing a sensation of heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base like lutidine . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group results in the formation of quinones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- involves its interaction with specific molecular targets and pathways. It acts as an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and modulation . Activation of TRPV1 leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), resulting in neurogenic inflammation and pain relief .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: Structurally similar, but with a different fatty acid moiety.
Nonivamide: An analog of capsaicin with similar biological activities.
Zucapsaicin: A cis-isomer of capsaicin with distinct pharmacological properties.
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-9-dodecenamide (Z)- is unique due to its specific structural features and its ability to interact with TRPV1 receptors. Its distinct chemical properties make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
95548-16-6 |
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Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]dodec-9-enamide |
InChI |
InChI=1S/C20H31NO3/c1-3-4-5-6-7-8-9-10-11-12-20(23)21-16-17-13-14-18(22)19(15-17)24-2/h4-5,13-15,22H,3,6-12,16H2,1-2H3,(H,21,23)/b5-4- |
InChI Key |
AWAHVRWEZOHAQI-PLNGDYQASA-N |
Isomeric SMILES |
CC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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